7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride
Description
7-Methoxy-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a methoxy (-OCH₃) substituent at the 7-position of the azaspiro scaffold. Its structure combines a bicyclic framework with a nitrogen atom (aza) and a fused oxygen-containing ring (methoxy group). The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
7-methoxy-2-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-8-2-4-9(5-3-8)6-10-7-9;/h8,10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHARXWCCHHTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2(CC1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclohexanone with an aziridine derivative, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying ring strain and reactivity .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Metrics
The following compounds exhibit structural or functional similarities to 7-Methoxy-2-azaspiro[3.5]nonane hydrochloride, as determined by CAS similarity scores and molecular features:
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Substituents |
|---|---|---|---|---|
| 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1417633-09-0 | 0.74 | C₇H₁₄ClNO | Oxygen (oxa) at 7-position |
| 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | 1588441-26-2 | 0.66–0.95* | C₈H₁₆N₂·2HCl | Two nitrogen atoms (diaza), methyl |
| 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride | 2097955-89-8 | — | C₈H₁₄ClF₂N | Fluorine substituents |
| 5-Oxa-2-azaspiro[3.5]nonane oxalate | 1427359-47-4 | 0.91 | C₈H₁₃NO₅ | Oxalate counterion, oxa ring |
*Similarity scores vary between sources: 0.66 () vs. 0.95 (), likely due to differing comparison criteria.
Molecular and Physicochemical Properties
Molecular Weight :
- Solubility and Stability: Hydrochloride salts (e.g., 7-Oxa-2-azaspiro) require storage in inert atmospheres at 2–8°C , suggesting hygroscopicity or sensitivity to oxidation.
Functional and Pharmacological Differences
- 7-Oxa-2-azaspiro[3.5]nonane hydrochloride: Primarily used as a building block in organic synthesis. Industrial suppliers offer it at 99% purity for research applications .
- Substituents like methyl groups modulate intrinsic activity and binding affinity .
- Fluorinated Analogs (e.g., 1,1-Difluoro-6-azaspiro) : Fluorine atoms enhance metabolic stability and bioavailability, making them candidates for drug development .
Biological Activity
7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride is a bicyclic compound notable for its unique spirocyclic structure, which incorporates a nitrogen atom within the spiro framework. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and applications in biological research. Understanding its biological activity is crucial for exploring its use as a lead compound in drug development.
The molecular formula of this compound is , with a molecular weight of 163.65 g/mol. The presence of a methoxy group at the 7-position is significant as it influences both the chemical reactivity and biological activity of the compound.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, affecting downstream signaling pathways. The compound may serve as a ligand in binding studies or as a probe in biochemical assays, facilitating research into small molecule interactions with biological macromolecules.
Biological Evaluations
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, particularly as GPR119 agonists. For instance, one study identified a derivative that exhibited favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats, highlighting the compound's potential in metabolic disorders .
Comparison of Similar Compounds
The following table summarizes structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Methoxy group at the 7-position | Influences reactivity and biological activity |
| 2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride | Methoxy group at the 2-position | Different position alters reactivity |
| 7,7-Dimethyl-1-azaspiro[3.5]nonane | Dimethyl substitution | Alters steric hindrance compared to 7-Methoxy |
| 2-Azaspiro[3.5]nonane;hydrochloride | No methoxy group | Serves as a baseline for comparison without substitution |
Case Studies
- GPR119 Agonist Development : A novel class of GPR119 agonists was synthesized based on the azaspiro framework, with one compound demonstrating significant glucose-lowering effects in animal models, suggesting potential applications in diabetes treatment .
- Binding Studies : Research has indicated that this compound can effectively bind to specific receptors involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses.
Q & A
Q. What are the key synthetic routes for 7-Methoxy-2-azaspiro[3.5]nonane hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., amines and epoxides) using Lewis acid catalysts (e.g., BF₃·OEt₂) in solvents like tetrahydrofuran (THF) or dichloromethane. Optimization focuses on adjusting reaction temperature (often 0–60°C), solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with methoxy protons appearing as singlets (~δ 3.3 ppm) and spirocyclic protons showing distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C₉H₁₈ClNO₂) .
Q. What solvent systems are compatible with this compound for use in catalytic reactions?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) are ideal for nucleophilic substitutions, while dichloromethane or THF suits coupling reactions. Aqueous solubility is limited; use sonication or co-solvents (e.g., DMSO:H₂O) for in vitro assays .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of 7-Methoxy-2-azaspiro[3.5]nonane hydrochloride in nucleophilic substitution reactions?
- Methodological Answer: The spirocyclic framework imposes steric hindrance at the azaspiro nitrogen, directing substitutions to the methoxy-bearing carbon. Electron-withdrawing effects of the methoxy group activate adjacent carbons for electrophilic attack. Computational modeling (DFT) predicts regioselectivity, validated by kinetic studies using labeled intermediates .
Q. How does the compound’s spirocyclic framework impact its pharmacokinetic properties compared to non-spirocyclic analogs?
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:
- Dose-Response Curves: IC₅₀ values across ≥3 independent replicates.
- Orthogonal Assays: Confirm enzyme inhibition (e.g., fluorescence-based) with radioligand binding studies.
- Impurity Profiling: LC-MS to rule out degradants (>99% purity required) .
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with novel enzyme targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB IDs) to predict binding poses.
- Molecular Dynamics (MD): Simulate ligand-receptor stability (20–100 ns trajectories) in GROMACS.
- QSAR Models: Train on spirocyclic compound libraries to predict off-target effects .
Comparative Analysis Tables
Q. Table 1: Synthesis Methods for 7-Methoxy-2-azaspiro[3.5]nonane Hydrochloride Derivatives
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | BF₃·OEt₂ | THF | 65–75 | >95 | |
| Oxidative Coupling | Pd(OAc)₂ | DMF | 50–60 | 90 | |
| Reductive Amination | NaBH₃CN | MeOH | 70–80 | 98 |
Q. Table 2: Biological Activity of Spirocyclic Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 7-Methoxy-2-azaspiro[3.5]nonane | Serine Protease | 120 | 15× | |
| 7-Oxa-2-azaspiro[3.5]nonane | GPCR (5-HT₂A) | 450 | 3× | |
| 6-Oxa-1-azaspiro[3.5]nonane | Kinase (CDK2) | 890 | 1.5× |
Key Considerations for Experimental Design
- Stereochemical Integrity: Chiral HPLC (e.g., Chiralpak AD-H) ensures enantiopurity (>99% ee) for pharmacologically active isomers .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
